N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups, including a dimethylamino group, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.
Introduction of the Fluorophenyl Group: This step can be achieved through a substitution reaction, where a fluorophenyl halide reacts with the isoxazolo[5,4-b]pyridine intermediate.
Attachment of the Dimethylamino Group: This step involves the reaction of a dimethylamino-containing reagent with the intermediate compound.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with a carboxylic acid derivative under appropriate conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N4-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-CHLOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-BROMOPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
N~4~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs with different substituents
Properties
Molecular Formula |
C24H23FN4O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23FN4O2/c1-29(2)14-6-13-26-23(30)19-15-20(16-7-4-3-5-8-16)27-24-21(19)22(28-31-24)17-9-11-18(25)12-10-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,26,30) |
InChI Key |
VOFLYBIUOADSBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.